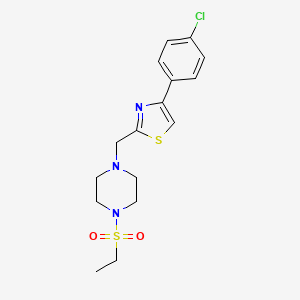

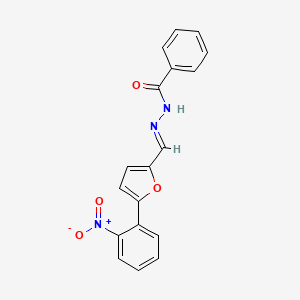

Cyclopropyl(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

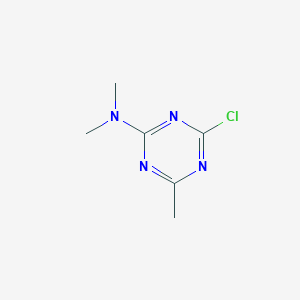

Cyclopropyl(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone is a compound that is likely to have a complex structure involving a cyclopropyl group attached to a pyrrolidine ring, which in turn is connected to a pyrimidinyl group through an ether linkage, and a methanone moiety. This structure suggests potential biological activity, possibly as an inhibitor or a ligand for certain enzymes or receptors due to the presence of the pyrimidine and pyrrolidine rings, which are common in drug molecules.

Synthesis Analysis

The synthesis of related cyclopropyl-containing compounds has been explored in the context of enzyme inhibition. For instance, cyclopropanol-derived inhibitors have been synthesized and shown to inactivate methanol dehydrogenase (MDH) through a mechanism involving the formation of a C5 3-propanal adduct of PQQ, a coenzyme involved in the enzyme's catalytic cycle . Similarly, pyrrolidines with varied configurations have been synthesized via 1,3-dipolar cycloadditions, starting from sugar-derived enones and generating the dipoles from α-arylimino esters of common amino acids . These methods could potentially be adapted for the synthesis of Cyclopropyl(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone by incorporating the appropriate pyrimidinyl and methanone functionalities.

Molecular Structure Analysis

The molecular structure of compounds similar to Cyclopropyl(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone can be complex, with multiple stereocenters and potential for various diastereoisomers. The crystal and molecular structure of a related compound with a methanone core and substituted phenyl rings has been analyzed using X-ray diffraction (XRD), revealing specific space group parameters and the presence of intermolecular hydrogen bonding . These techniques could be applied to determine the precise molecular structure of Cyclopropyl(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone, which would be crucial for understanding its chemical behavior and interactions.

Chemical Reactions Analysis

The cyclopropyl group in the compound of interest is known to participate in various chemical reactions, often involving ring-opening or rearrangement due to the ring strain. In the context of enzyme inhibition, cyclopropyl-containing compounds have been shown to undergo concerted proton abstraction and rearrangement to form a ring-opened carbanion, which then attacks an electrophilic center . This type of reactivity could be relevant for Cyclopropyl(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone in its interactions with biological targets or in further synthetic transformations.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of Cyclopropyl(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone are not provided, related compounds can offer some insights. The physical properties such as solubility, melting point, and boiling point would be influenced by the presence of the heterocyclic rings and the ether linkage. Chemical properties like acidity, basicity, and reactivity would be affected by the functional groups present in the molecule. For example, the pyrimidine ring could engage in hydrogen bonding and pi-stacking interactions, while the cyclopropyl group could affect the molecule's stability and reactivity due to ring strain .

科学的研究の応用

Synthetic Methodologies and Chemical Properties

Stereospecific Synthesis of Pyrrolidines : Research on enantiomerically pure pyrrolidines obtained via 1,3-dipolar cycloaddition showcases the potential of using similar structural motifs for synthesizing compounds with defined stereochemistry. These methodologies could be applicable for generating derivatives of Cyclopropyl(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone with specific configurations (Guillermo A Oliveira Udry et al., 2014).

Mechanism of Inhibition by Cyclopropane-derived Inhibitors : The study on the inhibition of methanol dehydrogenase by cyclopropane-derived inhibitors offers insights into how cyclopropane functionalities interact with enzymes. This understanding could be useful for designing cyclopropyl-containing compounds as enzyme inhibitors (J. Frank et al., 1989).

Pharmacokinetics and Metabolism

- Metabolism and Excretion of Dipeptidyl Peptidase Inhibitors : Research on the metabolism and excretion of a dipeptidyl peptidase IV inhibitor provides valuable pharmacokinetic data that could be relevant for the development of similar cyclopropyl(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone derivatives as therapeutic agents (Raman K. Sharma et al., 2012).

Novel Synthesis and Properties

- Synthesis of Pyrrolidine Derivatives : The development of novel 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives through enamine alkylation highlights the versatility of pyrrolidine and pyrimidinone frameworks in creating compounds with unique chemical properties. Such methodologies could be adapted for synthesizing cyclopropyl(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone derivatives (Yuhki Mitsumoto & M. Nitta, 2004).

特性

IUPAC Name |

cyclopropyl-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c16-12(9-1-2-9)15-6-4-10(7-15)17-11-3-5-13-8-14-11/h3,5,8-10H,1-2,4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWFCGNHQFCWHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(C2)OC3=NC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chlorophenyl)-5-methyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2525303.png)

![N-phenyl-2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2525308.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid](/img/no-structure.png)

![3,4,5-triethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2525317.png)

![2-Chloro-N-[(5-propan-2-yl-1,3-oxazol-4-yl)methyl]propanamide](/img/structure/B2525321.png)